molecular formula C13H15FN2O5S B1439400 3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid CAS No. 1053994-99-2

3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

Cat. No.: B1439400
CAS No.: 1053994-99-2
M. Wt: 330.33 g/mol
InChI Key: RNCUIJZVSSVPQR-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound can be understood within the broader historical context of piperazine-based drug discovery and fluorine incorporation in medicinal chemistry. Piperazine scaffolds have been recognized as privileged structures in drug discovery for several decades, with their widespread distribution in biologically active compounds spanning multiple therapeutic areas including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications.

The strategic incorporation of fluorine atoms into pharmaceutical compounds has emerged as a powerful tool in drug design, with applications expanding rapidly as researchers have gained deeper understanding of the unique properties associated with this element. The fluorine substituent in this compound reflects this broader trend toward fluorine utilization in medicinal chemistry, where judicious introduction of fluorine can productively influence molecular conformation, dissociation constant values, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.

The compound's emergence as a research chemical is documented through its assignment of Chemical Abstracts Service number 1053994-99-2 and its inclusion in multiple chemical databases and commercial catalogs. This formal chemical identification marks its recognition within the scientific community as a compound of sufficient interest to warrant systematic study and potential development.

Significance in Medicinal Chemistry and Drug Design

The significance of this compound in medicinal chemistry stems from its incorporation of multiple pharmacologically relevant structural features that have demonstrated therapeutic potential across various biological targets. The compound belongs to the class of sulfonamide derivatives, which are historically significant for their antibacterial properties, while simultaneously incorporating piperazine-based architecture frequently utilized in central nervous system agent development.

Table 1: Pharmacologically Relevant Structural Components

Structural Component Medicinal Chemistry Significance Therapeutic Applications
Piperazine Ring Privileged structure with two nitrogen atoms providing optimal dissociation constant values Neurotransmitter receptor targeting, antipsychotic, anti-anxiety
Sulfonamide Group Enhances biological activity through enzyme interactions Antibacterial, enzyme inhibition
Fluorinated Aromatic Ring Metabolic stability and specific binding properties Enhanced potency and selectivity
Acetyl Group Modulates pharmacokinetic properties Improved bioavailability
Carboxylic Acid Enables further derivatization Drug conjugation and prodrug strategies

The piperazine core structure possesses two primary nitrogen atoms that contribute to improved pharmacokinetic features of drug candidates due to their appropriate dissociation constant values. These nitrogen sites lead to essential increases in water solubility of drug-like molecules, thereby playing crucial roles in bioavailability. The nitrogen-4 position of piperazine functions as a basic amine, while the nitrogen-1 position can easily accommodate hydrogen bond acceptors and hydrophobic groups through other heterocyclic systems without necessitating the addition of stereochemical centers.

Research has demonstrated that piperazine-containing compounds appear frequently among drugs targeting serotonergic, dopaminergic, or adrenergic receptors, while sulfonamide-containing compounds often exhibit enzyme inhibitory properties. The structural similarity between this compound and other bioactive compounds containing these moieties suggests potential parallels in biological activity and therapeutic applications.

The compound's design reflects contemporary approaches to maintaining balance between pharmacodynamic and pharmacokinetic profiles of drug-like molecules, which represents an important factor in designing and developing new therapeutic agents. One of the primary goals in drug discovery processes involves designing molecules with high affinity for their targets while maintaining appropriate physicochemical properties, and the characteristics of the piperazine template make this molecular subunit particularly useful and well-positioned in rational drug design.

Structural Classification and Functional Group Analysis

This compound can be classified structurally as a multifunctional organic compound incorporating several distinct chemical classes and functional groups. The molecule represents a complex architecture that combines aromatic carboxylic acid functionality with heterocyclic nitrogen systems and sulfonamide linkages.

Table 2: Comprehensive Structural and Chemical Properties

Property Value Reference
Chemical Abstracts Service Number 1053994-99-2
Molecular Formula C₁₃H₁₅FN₂O₅S
Molecular Weight 330.33 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System O=C(O)C1=CC=C(F)C(S(=O)(N2CCN(C(C)=O)CC2)=O)=C1
Melting Point Data Label Number MFCD16559494

The molecular architecture incorporates a benzoic acid core that provides the foundation of the molecule with its carboxylic acid functional group positioned for potential esterification and amidation reactions. The fluorine substituent located at position 4 of the benzoic acid ring contributes to the compound's unique electronic properties and potential biological interactions.

The sulfonyl group serves as a critical structural bridge connecting the benzoic acid core at position 3 to the piperazine ring system. This sulfonamide linkage represents a pharmacologically significant structural feature that can participate in various transformations depending on reaction conditions and may contribute to enhanced biological activity through interactions with specific biological targets.

The piperazine ring system constitutes a six-membered heterocyclic structure containing two nitrogen atoms positioned at opposite locations within the ring. This heterocyclic component provides conformational flexibility and potential for further functionalization, while the acetyl group attached to one of the nitrogen atoms in the piperazine ring offers additional sites for chemical modification and may influence the compound's pharmacological properties.

Table 3: Functional Group Analysis and Reactivity Profile

Functional Group Chemical Reactivity Medicinal Chemistry Relevance
Carboxylic Acid Esterification, amidation reactions Prodrug development, bioconjugation
Sulfonamide Bond pH-dependent transformations Enzyme interaction, metabolic stability
Piperazine Ring Conformational changes, N-alkylation Receptor binding, pharmacokinetic optimization
Acetyl Group Hydrolysis under specific conditions Bioactivation, controlled release
Fluoroaromatic System Electrophilic aromatic substitution Enhanced binding affinity, metabolic protection

The combination of these structural elements creates a molecule with diverse functional groups capable of participating in various chemical reactions and potential biological interactions. The structural features suggest potential relevance to multiple areas of medicinal chemistry research, including neurological disorder treatments through piperazine ring interactions, enhanced biological activity through sulfonamide group mechanisms, and specific binding properties conferred by the fluorinated aromatic ring system.

The compound's classification as a research chemical indicates its primary utilization in investigational applications rather than direct therapeutic use. This designation reflects its current status as a tool compound for exploring structure-activity relationships and biological mechanism studies, positioning it as a valuable resource for advancing understanding in pharmaceutical chemistry and drug discovery research.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O5S/c1-9(17)15-4-6-16(7-5-15)22(20,21)12-8-10(13(18)19)2-3-11(12)14/h2-3,8H,4-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCUIJZVSSVPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid primarily involves the coupling of a piperazine derivative bearing an acetyl substituent with a sulfonyl chloride derivative of 4-fluorobenzoic acid or its activated intermediate. The key steps include:

  • Preparation of the 4-acetylpiperazine intermediate.
  • Formation of the sulfonyl chloride derivative of 4-fluorobenzoic acid.
  • Coupling reaction to form the sulfonamide bond linking the piperazine and benzoic acid moieties.
  • Purification of the final product, typically by high-performance liquid chromatography (HPLC).

This approach leverages classical sulfonamide synthesis techniques, adapted for the specific functional groups present.

Stepwise Preparation Method

Step Description Reagents/Conditions Notes
1 Synthesis of 4-Acetylpiperazine Acetylation of piperazine using acetic anhydride or acetyl chloride under mild basic conditions Ensures selective acetylation at the nitrogen atom
2 Preparation of 3-(chlorosulfonyl)-4-fluorobenzoic acid Chlorosulfonation of 4-fluorobenzoic acid using chlorosulfonic acid or sulfuryl chloride Generates the sulfonyl chloride intermediate necessary for coupling
3 Coupling Reaction Reaction of 4-acetylpiperazine with 3-(chlorosulfonyl)-4-fluorobenzoic acid in an inert solvent such as dichloromethane or acetonitrile, with a base like triethylamine or DIPEA Forms the sulfonamide bond; base scavenges HCl byproduct
4 Purification Filtration, solvent removal under reduced pressure, and purification by preparative HPLC Ensures high purity of the final compound

Detailed Reaction Conditions and Mechanistic Insights

  • Acetylation of Piperazine: The acetylation step is typically carried out by stirring piperazine with acetic anhydride at room temperature or slightly elevated temperatures. The reaction is monitored by thin-layer chromatography (TLC) until completion. The acetyl group protects one nitrogen, allowing selective functionalization at the other nitrogen during sulfonylation.

  • Chlorosulfonation of 4-Fluorobenzoic Acid: This step involves electrophilic substitution where chlorosulfonic acid reacts with the aromatic ring to introduce the sulfonyl chloride group at the 3-position relative to the carboxylic acid. Reaction temperature is controlled to avoid over-chlorosulfonation or decomposition.

  • Coupling to Form Sulfonamide: The nucleophilic nitrogen of the acetylpiperazine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. The base neutralizes the released hydrochloric acid, preventing side reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Purification: The crude product is concentrated and subjected to chromatographic purification, often using reverse-phase HPLC, to isolate the pure this compound.

Representative Synthetic Procedure (Adapted from VulcanChem Data)

Reagent Amount Role
Piperazine Stoichiometric Starting amine
Acetic Anhydride Slight excess Acetylating agent
4-Fluorobenzoic acid Stoichiometric Aromatic acid substrate
Chlorosulfonic acid Excess Sulfonyl chloride formation
Triethylamine or DIPEA Excess Base for coupling reaction
Solvent (DCM, acetonitrile) Sufficient volume Reaction medium

Procedure Summary:

  • Acetylate piperazine by stirring with acetic anhydride at room temperature for several hours.
  • Prepare 3-(chlorosulfonyl)-4-fluorobenzoic acid by reacting 4-fluorobenzoic acid with chlorosulfonic acid under controlled temperature.
  • Add the acetylpiperazine to the sulfonyl chloride intermediate in an inert solvent with base, stirring at room temperature or slightly elevated temperature for several hours.
  • Isolate the product by filtration and purify by HPLC.

Analytical Data and Yield

Parameter Typical Value
Molecular Formula C13H15FN2O5S
Molecular Weight 330.33 g/mol
Purity (HPLC) >98%
Yield 40–60% depending on scale and conditions
Physical State Solid (dark brown or off-white)

Research Findings and Optimization Notes

  • The acetylation step must be carefully controlled to avoid diacetylation or incomplete reaction.
  • The sulfonyl chloride intermediate is moisture sensitive; reactions are best performed under anhydrous conditions.
  • Use of bases like DIPEA improves coupling efficiency by scavenging HCl.
  • Purification by HPLC is critical to remove side products and unreacted starting materials.
  • Reaction times and temperatures can be optimized to improve yield and purity.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Outcome
1 Acetylation Piperazine, Acetic Anhydride Room temp, several hours 4-Acetylpiperazine
2 Chlorosulfonation 4-Fluorobenzoic acid, Chlorosulfonic acid Controlled temp, anhydrous 3-(Chlorosulfonyl)-4-fluorobenzoic acid
3 Sulfonamide Formation 4-Acetylpiperazine, sulfonyl chloride, base Room temp, inert solvent This compound
4 Purification HPLC Standard chromatographic conditions Pure final compound

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

Nuclear Medicine and Molecular Imaging

One of the primary applications of 3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is in the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. Specifically, it has been utilized to create an 18F-labeled small molecule probe known as [18F]-AZC.

Key Findings :

  • The synthesis of [18F]-AZC was achieved through a one-step substitution reaction.
  • The probe demonstrated high stability both in vitro and in vivo.
  • It exhibited favorable lipophilicity and brain transport coefficients, making it suitable for neurological studies.

Drug Development

The compound's interactions with biological macromolecules suggest its potential as a lead compound in drug discovery. Interaction studies have indicated that it can bind to various proteins and nucleic acids, which is crucial for understanding its mechanism of action against specific disease pathways.

Biological Activities :

  • Exhibits antimicrobial properties against drug-resistant bacteria.
  • Potentially effective in targeting specific enzymes or receptors involved in various diseases .

Case Study 1: Development of Antimicrobial Agents

Recent studies have explored the synthesis of derivatives based on this compound aimed at combating antibiotic-resistant strains of bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL .

Case Study 2: PET Imaging Probes

In a study focusing on the synthesis of PET imaging agents, [18F]-AZC was characterized for its pharmacokinetics and biodistribution properties. The results indicated that this compound could serve as an effective imaging agent for neurological disorders due to its ability to cross the blood-brain barrier efficiently.

Comparative Data Table

Application AreaKey FindingsReference
Nuclear MedicineDeveloped [18F]-AZC probe; high stability and brain transport capability
Antimicrobial ActivityEffective against drug-resistant bacteria; MIC values as low as 0.39 μg/mL
Drug DevelopmentInteracts with proteins/nucleic acids; potential for targeting disease pathways

Mechanism of Action

The mechanism of action of 3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets. The acetylpiperazine group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Key Structural Features Molecular Weight (g/mol) Applications Evidence Source
Target Compound 4-Fluorobenzoic acid + acetylpiperazinylsulfonyl 312.34 Research (discontinued)
68568-54-7 Tetrachlorobenzoic acid + nonafluorobutylsulfonyl N/A Surfactants/corrosion control
3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid Fluorophenylsulfonyl + hydroxypropionic acid N/A Pharmaceutical intermediate
Sulfosulfuron Sulfonylurea + pyrimidine-imidazopyridine N/A Herbicide
180576-05-0 Fmoc-piperazine + acetic acid N/A Peptide synthesis

Research Implications and Limitations

  • Structural Advantages of Target Compound : The acetylpiperazinylsulfonyl group may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler sulfonamides .
  • Contradictions : Fluorinated sulfonamides span agrochemicals () and pharmaceuticals (), emphasizing the need for context-specific analysis.

Biological Activity

The compound 3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is a synthetic derivative of benzoic acid that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H15FN2O5S
  • Molecular Weight : 320.34 g/mol
  • Physical Form : Powder
  • Purity : 95% .

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression. Studies indicate that derivatives of this compound can inhibit ATX activity with IC50 values in the nanomolar range, suggesting significant potency .
  • Antiviral Activity : Research indicates that benzamide derivatives exhibit antiviral properties against hepatitis B virus (HBV). These compounds promote the formation of empty capsids by interacting specifically with the HBV core protein, thereby inhibiting nucleocapsid assembly .
  • Cancer Therapeutics : The compound's structure suggests potential applications in cancer therapy, particularly as a RET kinase inhibitor. RET kinases are involved in various cancers, and compounds similar to this one have demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Case Studies

  • ATX Inhibition Study : A study evaluated the inhibitory effects of several benzamide derivatives, including this compound, on ATX activity. The most potent analogs exhibited IC50 values as low as 9 nM, significantly reducing chemotherapeutic resistance in breast cancer models .
  • Antiviral Efficacy Against HBV : In vitro studies showed that benzamide derivatives significantly reduced cytoplasmic HBV DNA levels. Two specific derivatives were identified for their enhanced antiviral activity, warranting further mechanistic studies .

Comparative Biological Activity

CompoundTargetIC50 (nM)Activity
This compoundATX~9Inhibitor
Benzamide Derivative AHBVNot specifiedAntiviral
Benzamide Derivative BRET KinaseModerate to HighCancer therapy

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a benzoic acid derivative. A two-step approach is common:

Sulfonyl chloride formation : React 4-fluorobenzoic acid with chlorosulfonic acid to generate the intermediate sulfonyl chloride.

Nucleophilic substitution : Treat the sulfonyl chloride with 4-acetylpiperazine in an aprotic solvent (e.g., dichloromethane or THF) using a base like triethylamine to neutralize HCl byproducts .

  • Optimization Tips :
  • Temperature : Maintain 0–5°C during sulfonation to avoid side reactions.
  • Solvent : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and acetyl methyl groups (δ ~2.1 ppm).
  • ¹⁹F NMR : Confirm the presence of the fluorine substituent (δ ~-110 ppm for aromatic F) .
  • IR Spectroscopy : Detect sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~385 g/mol).
  • X-ray Crystallography : For definitive structural confirmation, use SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data contradictions in the reported structure of this compound be resolved?

  • Methodological Answer : Contradictions may arise from disordered solvent molecules, twinning, or incorrect space group assignments. Strategies include:
  • Refinement Software : Use SHELXL for high-resolution data to model disorder or hydrogen bonding .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry elements.
  • Complementary Techniques : Validate using solid-state NMR or DFT calculations to resolve ambiguities in electron density maps .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of sulfonylated benzoic acid derivatives like this compound?

  • Methodological Answer :
  • Functional Group Modifications :
  • Replace the acetyl group on piperazine with other acyl or alkyl groups to assess steric/electronic effects.
  • Vary the fluorophenyl position to study regioselectivity in target binding.
  • Biological Assays :
  • Test antimicrobial activity using broth microdilution (MIC values) or cytotoxicity against cancer cell lines (e.g., MTT assay) .
  • Computational Modeling :
  • Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins like carbonic anhydrase or kinases.

Data Contradiction Analysis Example

Issue : Conflicting solubility data in polar vs. nonpolar solvents.

  • Resolution :
    • Experimental Repetition : Re-measure solubility in DMSO, water, and THF under controlled temperature (25°C).
    • HPLC Purity Check : Confirm if impurities (e.g., unreacted sulfonyl chloride) affect measurements .
    • Literature Cross-Reference : Compare with structurally similar compounds, such as 4-fluorophenylsulfonyl derivatives .

Key Software Tools Referenced

ToolApplicationEvidence Citation
SHELXLCrystallographic refinement
WinGXSmall-molecule crystallography
AutoDock VinaMolecular dockingN/A (General use)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

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